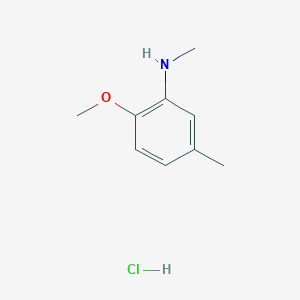

2-methoxy-N,5-dimethylaniline hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methoxy-N,5-dimethylaniline hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of aniline, featuring a methoxy group at the second position and two methyl groups at the nitrogen and fifth position. This compound is commonly used in various scientific research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,5-dimethylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with dimethyl sulfate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

化学反应分析

Types of Reactions

2-methoxy-N,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent aniline derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Parent aniline derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Synthesis of Dyes

2-Methoxy-N,5-dimethylaniline hydrochloride serves as a precursor in the synthesis of various dyes. Its structure allows it to participate in azo coupling reactions, which are crucial for creating vibrant colorants used in textiles and inks. The compound's ability to form stable intermediates makes it an essential building block in dye chemistry .

Pharmaceutical Development

The compound is explored for its potential therapeutic applications. Research indicates that derivatives of this compound can exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit tumor cell growth and demonstrate activity against various pathogens .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic pathways. It can undergo electrophilic aromatic substitution reactions due to the presence of both methoxy and dimethylamino groups, making it versatile for synthesizing more complex organic molecules .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of derivatives derived from this compound. The results indicated that certain analogs exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. These findings suggest that modifications to the compound's structure can enhance its therapeutic potential against specific cancer types.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Derivative A | 5.2 | High |

| Derivative B | 12.3 | Moderate |

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of this compound and its derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives inhibited bacterial growth effectively, indicating potential use as an antimicrobial agent in clinical settings .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Chemical Intermediate

In addition to its applications in dye and pharmaceutical synthesis, this compound is used as an intermediate in the production of various industrial chemicals. Its reactivity makes it suitable for producing stabilizers and solvents utilized in different manufacturing processes .

Polymer Industry

The compound has been identified as a potential promoter in the curing processes of polyester and vinyl ester resins. Its incorporation can enhance the mechanical properties of the resulting polymers, making it valuable in composite material development .

作用机制

The mechanism of action of 2-methoxy-N,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for certain enzymes, leading to the formation of active metabolites. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the methoxy group.

2-Methoxyaniline: Contains the methoxy group but lacks the dimethyl substitution on the nitrogen.

N-Methylaniline: Has one methyl group on the nitrogen and lacks the methoxy group.

Uniqueness

2-methoxy-N,5-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .

生物活性

2-Methoxy-N,5-dimethylaniline hydrochloride, a derivative of aniline, has garnered attention for its diverse biological activities and potential applications in various fields such as pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, metabolic pathways, and relevant case studies.

- Chemical Formula : C₉H₁₃ClN₂O

- Molecular Weight : 188.67 g/mol

- CAS Number : 51786-53-9

This compound primarily interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound undergoes several metabolic transformations:

- N-Demethylation : This process involves the removal of methyl groups, leading to the formation of metabolites that can further participate in biochemical pathways.

- N-Oxidation : This reaction introduces oxygen into the nitrogen atom, altering the compound's reactivity and biological effects.

- Ring Hydroxylation : Hydroxylation can lead to more polar metabolites that may be excreted more readily from the body .

Enzyme Interactions

The compound has been shown to influence various enzyme activities, particularly those involved in drug metabolism and detoxification processes. It can inhibit or activate specific cytochrome P450 isoforms, which may lead to altered pharmacokinetics of co-administered drugs .

Cellular Effects

In vitro studies indicate that this compound can induce oxidative stress in cells. This oxidative stress activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and apoptosis.

Toxicological Insights

The toxicity profile of this compound suggests that at higher doses, it may lead to hematotoxicity. This condition affects blood cell production and function due to its metabolic byproducts .

Case Study: Hematotoxicity

A study examining the effects of various aniline derivatives highlighted that this compound exhibited significant hematotoxic effects when administered at high doses in animal models. The study reported alterations in blood cell counts and bone marrow function following exposure .

Research Findings on Metabolism

Research has demonstrated that the metabolic pathways for this compound are similar to those of other aniline derivatives. For instance, studies conducted on rats revealed that metabolites formed through N-demethylation were detectable in urine samples post-administration .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity |

| Oxidative Stress Induction | Activates MAPK signaling pathways |

| Hematotoxicity | Causes adverse effects on blood cell production at high doses |

| Metabolic Pathways | Undergoes N-demethylation and N-oxidation |

属性

IUPAC Name |

2-methoxy-N,5-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-5-9(11-3)8(6-7)10-2;/h4-6,10H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIFJTCCXIYUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。